molecular formula C11H23N3S B11517937 5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

Cat. No.: B11517937
M. Wt: 229.39 g/mol
InChI Key: FXSJMOZHAYNDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione is an organic compound belonging to the class of triazolidines This compound is characterized by its unique structure, which includes a triazolidine ring substituted with diethyl and methylbutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diethyl hydrazine derivative with a 3-methylbutyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under reflux conditions, and in the presence of a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted triazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or antifungal properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.

    Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The thione group can act as a nucleophile, participating in various chemical reactions. The compound may also interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-one: Similar structure but with an oxygen atom replacing the sulfur atom.

    5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-sulfone: An oxidized form with a sulfone group.

    5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thiol: A reduced form with a thiol group.

Uniqueness

5,5-Diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern and the presence of the thione group. This gives it distinct chemical properties and reactivity compared to its analogs. Its unique structure makes it valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C11H23N3S

Molecular Weight

229.39 g/mol

IUPAC Name

5,5-diethyl-2-(3-methylbutyl)-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C11H23N3S/c1-5-11(6-2)12-10(15)14(13-11)8-7-9(3)4/h9,13H,5-8H2,1-4H3,(H,12,15)

InChI Key

FXSJMOZHAYNDSS-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC(=S)N(N1)CCC(C)C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.